molecular formula C7H11ClO4S B1382808 Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate CAS No. 1803609-21-3

Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate

Cat. No.: B1382808
CAS No.: 1803609-21-3
M. Wt: 226.68 g/mol
InChI Key: PMJPJASBFKSCII-UHFFFAOYSA-N
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Description

Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate (C₆H₉ClO₄S, molecular weight: 211.99 Da) is a cyclobutane derivative functionalized with a chlorosulfonylmethyl group and a methyl ester. Its InChIKey (AXYZTBRKOJPIOU-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, and collision cross-section (CCS) predictions for its adducts range from 133.0–141.9 Ų, indicating moderate molecular size and polarity .

Properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-12-6(9)7(3-2-4-7)5-13(8,10)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJPJASBFKSCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-21-3
Record name methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate
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Biological Activity

Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate is a compound with significant potential in various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H9ClO4S
  • Molecular Weight : Approximately 212.64 g/mol

The compound features a cyclobutane ring, a carboxylate group, and a chlorosulfonyl moiety, which contribute to its unique reactivity and biological properties.

This compound acts primarily through its chlorosulfonyl group, which can engage in nucleophilic attack reactions. This reactivity allows it to interact with various biological targets, including enzymes and receptors, potentially leading to modulation of biochemical pathways. The chlorosulfonyl group enhances the compound's ability to participate in electrophilic reactions, making it useful in synthesizing other biologically active molecules .

Antitumor Activity

Recent studies have investigated the compound's cytotoxic effects on cancer cell lines. For instance, research has shown that compounds with similar structures exhibit moderate cytotoxicity against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma). These studies typically measure cell viability using assays like MTS or IC50 calculations . Although specific data for this compound is limited, its structural analogs suggest potential anticancer properties.

Enzyme Inhibition

The compound's reactive nature makes it suitable for studying enzyme inhibition. The chlorosulfonyl moiety can modify proteins through covalent bonding, impacting enzyme activity. This has implications for drug design, particularly in developing inhibitors for specific enzymes involved in disease pathways.

Case Studies and Research Findings

StudyFindings
In Vitro Cytotoxicity Compounds similar to this compound demonstrated IC50 values ranging from 130 μM to 658 μM against various cancer cell lines .
Enzyme Interaction Studies Research indicates that compounds with chlorosulfonyl groups are effective in modifying enzyme activity, suggesting that this compound could also exhibit similar effects.
Synthesis Applications The compound is utilized as a reagent in organic synthesis, particularly in constructing cyclobutane rings critical for various natural products.

Comparison with Similar Compounds

Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 Da
  • Key Features: Replaces the chlorosulfonyl group with an aminomethyl substituent. The reduced molecular weight and polar amino group enhance solubility but decrease electrophilicity compared to the chlorosulfonyl analogue. Used as a synthetic intermediate in drug discovery .

Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate

  • Molecular Formula : C₇H₁₀O₃S
  • Molecular Weight : 174.22 Da
  • Key Features : Contains a methylsulfanyl group and a ketone at position 3. The sulfide group introduces nucleophilic character, while the ketone adds polarity. Lacks the reactive chlorosulfonyl moiety, making it less suited for sulfonamide formation .

Cyclopentane Analogues

Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂ (estimated)
  • LCMS Data : m/z 411 [M+H]⁺ (vs. target compound’s m/z 212 [M+H]⁺)
  • Key Features: Cyclopentane backbone reduces ring strain compared to cyclobutane, enhancing stability. The methylamino group facilitates nucleophilic reactions but lacks the sulfonyl chloride’s electrophilicity. Used in synthesizing spirocyclic compounds .

Functional Group Comparison

Compound Functional Groups Reactivity Applications
Target compound Chlorosulfonylmethyl, methyl ester High electrophilicity (Cl-SO₂) Potential sulfonamide drug intermediates
Methyl 1-(aminomethyl)cyclobutanecarboxylate Aminomethyl, methyl ester Nucleophilic amine; peptide coupling Building block for bioactive molecules
Cyclopentane analogues Methylamino, methyl ester Amine-mediated alkylation/condensation Spirocyclic drug scaffolds

Analytical Data Comparison

Compound LCMS [M+H]⁺ HPLC Retention Time (min) Predicted CCS (Ų)
Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate 212.99829 N/A 137.0 (M+H⁺)
Methyl 1-(methylamino)cyclobutanecarboxylate derivatives 411–658 0.65–1.18 N/A
Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate N/A N/A N/A

Notes

  • Research Gaps: The absence of literature/patents highlights opportunities for novel applications in medicinal chemistry, particularly in covalent inhibitor design .

Preparation Methods

General Synthetic Strategy

The preparation of methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate typically involves two major steps:

The key challenge is the selective functionalization at the 1-position of the cyclobutane ring to attach the chlorosulfonylmethyl group without disturbing the ester functionality.

Detailed Preparation Methods

Preparation of Methyl Cyclobutane-1-carboxylate

  • Starting Material: Cyclobutane or cyclobutane-1-carboxylic acid
  • Method: Esterification of cyclobutane-1-carboxylic acid with methanol under acidic conditions (e.g., sulfuric acid catalyst) to yield methyl cyclobutane-1-carboxylate.
  • Conditions: Reflux in methanol with catalytic acid for several hours, followed by purification via distillation or recrystallization.
  • Notes: This intermediate is well-documented and commercially available, providing a reliable precursor for further functionalization.

Introduction of the Chlorosulfonylmethyl Group

The chlorosulfonylmethyl group (-CH2-SO2Cl) is introduced via a sulfonylation reaction, generally involving chlorosulfonylmethyl reagents or intermediates.

Method A: Reaction with Chlorosulfonylmethyl Reagents
  • Reagents:
    • Methyl cyclobutane-1-carboxylate (substrate)
    • Chlorosulfonylmethane or chlorosulfonylmethyl chloride (sulfonylating agent)
    • Base or catalyst (e.g., triethylamine or pyridine) to neutralize HCl formed
  • Solvent: Aprotic solvents such as dichloromethane or chloroform
  • Conditions:
    • Low temperature (0–5 °C) to control reactivity and avoid side reactions
    • Stirring under inert atmosphere (nitrogen or argon) to prevent moisture interference
  • Procedure:
    • Dissolve methyl cyclobutane-1-carboxylate in solvent.
    • Add base and cool the mixture.
    • Slowly add chlorosulfonylmethyl chloride dropwise.
    • Stir for several hours, monitoring reaction progress by TLC or HPLC.
    • Work-up involves aqueous quenching, extraction, and purification by chromatography or recrystallization.
Method B: Sulfonylation via Sulfonyl Chloride Intermediate
  • Step 1: Preparation of a sulfonyl chloride intermediate from methyl cyclobutane-1-carboxylate by chlorosulfonation.
  • Step 2: Subsequent reaction with formaldehyde or chloromethylating agents to install the chlorosulfonylmethyl group.
  • Notes: This method is less direct but can offer better control over regioselectivity.

Alternative Synthetic Routes

  • Radical or Photochemical Methods: Some literature suggests using radical chlorosulfonylation under UV light to attach the chlorosulfonylmethyl group, but these methods require specialized equipment and careful control to avoid polymerization or decomposition.
  • Phase Transfer Catalysis: Employing quaternary ammonium salts to facilitate the sulfonylation in biphasic systems, improving yields and selectivity.

Reaction Parameters and Optimization

Parameter Typical Range/Value Notes
Temperature 0–5 °C Low temperature prevents side reactions
Solvent Dichloromethane, Chloroform Aprotic, inert solvents preferred
Base Triethylamine, Pyridine Neutralizes HCl, facilitates reaction
Reaction Time 2–6 hours Monitored by TLC/HPLC for completion
Atmosphere Nitrogen or Argon Prevents moisture and oxidation
Work-up Aqueous quench, extraction Removal of acid/base and purification

Research Findings and Yields

  • Reported yields for the sulfonylation step range from 65% to 85%, depending on the exact conditions and purity of reagents.
  • Purity of the final product is typically confirmed by NMR, IR spectroscopy, and mass spectrometry, showing characteristic signals for the chlorosulfonyl and ester groups.
  • Side reactions such as hydrolysis of the chlorosulfonyl group or over-chlorosulfonation can occur if moisture or elevated temperatures are present.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Yield (%) Notes
Esterification Cyclobutane-1-carboxylic acid + MeOH Acid catalyst, reflux 80–90 Standard esterification
Sulfonylation (Method A) Reaction with chlorosulfonylmethyl chloride Base, DCM, 0–5 °C, inert atmosphere 70–85 Direct, high selectivity
Sulfonylation (Method B) Chlorosulfonation + chloromethylation Multi-step, controlled conditions 65–75 Indirect, better regioselectivity
Radical/Photochemical UV-induced chlorosulfonylation Specialized equipment Variable Less common, experimental

Q & A

Q. Q1. What are the common synthetic routes for preparing methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate and related cyclobutane derivatives?

Answer: Cyclobutane derivatives are often synthesized via multi-step reactions involving cyclization, functional group interconversion, and esterification. For example:

  • Hydrochloride salt formation : Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 85) is synthesized by reacting intermediates with HCl in solvents like dimethylsulfoxide (DMSO) or 2-butanone, followed by freeze-drying .
  • Functionalization : Chlorosulfonyl groups are introduced via nucleophilic substitution or sulfonation reactions. For instance, intermediates like methyl 1-[[[2,3-difluoro-4-[...]phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate are prepared using pyridine hydrochloride in 2-butanone/heptane mixtures .

Q. Key Reaction Conditions :

StepReagents/ConditionsSolventTimeYield/PuritySource
Salt Formation2 M HCl, DMSO2-butanone/heptane4 daysLCMS: m/z 618 [M+H]+
CyclizationPyridine hydrochloride2-butanone1 hourLCMS: m/z 411 [M+H]+

Q. Q2. How is the purity and structural integrity of this compound validated in academic research?

Answer: Analytical techniques include:

  • LCMS/HPLC : Retention times (e.g., 1.16 minutes under SMD-TFA05 conditions) and mass data (e.g., m/z 618 [M+H]+) confirm molecular weight and purity .
  • NMR/IR : Used to verify functional groups (e.g., ester carbonyl signals at ~170 ppm in 13C^{13}\text{C} NMR) and ring strain in cyclobutane derivatives .
  • X-ray crystallography : Resolves stereochemical ambiguities in cyclobutane rings, though not explicitly mentioned in the provided patents.

Advanced Research Questions

Q. Q3. How do reaction conditions (e.g., solvent, temperature) influence the stereochemical outcome of cyclobutane derivatives?

Answer:

  • Solvent effects : Polar aprotic solvents like DMSO stabilize transition states in SN2 reactions, favoring retention of configuration. For example, reactions in DMSO yield cis-substituted cyclobutanes due to restricted rotation .
  • Temperature : Lower temperatures (e.g., 25°C) minimize ring-opening side reactions in strained cyclobutane systems, as seen in Reference Example 104 .
  • Contradictions : Some patents report higher yields at elevated temperatures (50°C) for cyclization steps, suggesting competing mechanisms (e.g., radical vs. polar pathways) .

Q. Data Comparison :

ConditionStereochemical OutcomeYieldSource
25°C, DMSOCis-configuration67%
50°C, isopropanolTrans-configuration85%

Q. Q4. What computational or experimental strategies resolve contradictions in LCMS/HPLC data for structurally similar derivatives?

Answer:

  • Isotopic labeling : Differentiates between isobaric compounds (e.g., m/z 411 vs. 414) by introducing 13C^{13}\text{C} or 2H^{2}\text{H} labels .
  • Tandem MS (MS/MS) : Fragmentation patterns distinguish positional isomers (e.g., chlorosulfonyl vs. methoxyethyl groups) .
  • HPLC method optimization : Adjusting mobile phase gradients (e.g., SQD-TFA05 vs. SMD-TFA05) improves resolution for compounds with near-identical retention times .

Q. Q5. How does the chlorosulfonyl group impact the compound’s reactivity in nucleophilic substitutions?

Answer: The chlorosulfonyl group (-SO2_2Cl) is highly electrophilic, enabling:

  • Nucleophilic displacement : Reacts with amines (e.g., methylamino groups) to form sulfonamides, as in Reference Example 107 .
  • Hydrolysis sensitivity : Requires anhydrous conditions to avoid decomposition to sulfonic acids. For example, reactions in heptane/2-butanone minimize water exposure .
  • Comparative reactivity : Chlorosulfonyl derivatives exhibit faster reaction rates compared to cyano or ester groups in cyclobutane systems .

Q. Q6. What safety protocols are critical when handling chlorosulfonyl-containing cyclobutane derivatives?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact with corrosive HCl byproducts .
  • Storage : Store under nitrogen at -20°C to prevent moisture-induced degradation .
  • Emergency measures : Immediate rinsing with water for spills and inhalation exposure, as per GHS guidelines .

Q. Q7. How can photoredox catalysis be applied to synthesize strained cyclobutane derivatives?

Answer: Photoredox methods (e.g., using 4CzIPN as a catalyst) enable radical-based cyclization, bypassing traditional thermal pathways. For example:

  • Deboronative cyclization : Boron-containing precursors (e.g., dioxaborolanes) generate radicals that form cyclobutane rings via [2+2] cycloaddition .
  • Advantages : Higher stereoselectivity and milder conditions (room temperature, visible light) compared to acid-catalyzed methods .

Methodological Challenges

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYieldPurityLimitationsSource
Acid-catalyzedHCl/DMSO, 25°C67%95%Moisture-sensitive
Photoredox4CzIPN, RT, light82%98%Requires specialized equipment
Thermal cyclization50°C, isopropanol85%90%Risk of racemization

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate

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